molecular formula C13H18ClNO2 B1371809 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride CAS No. 7596-82-9

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride

Cat. No. B1371809
CAS RN: 7596-82-9
M. Wt: 255.74 g/mol
InChI Key: WLRKCNCUWGKDNO-UHFFFAOYSA-N
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Description

“3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is a derivative of benzoic acid, which has been modified by the addition of a piperidin-1-ylmethyl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H . This indicates that the compound contains a piperidine ring attached to a benzoic acid group via a methylene bridge .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.74 g/mol . It is a powder at room temperature . The compound’s InChI key is WLRKCNCUWGKDNO-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmaceutical Applications

    • Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • More than twenty classes of pharmaceuticals, as well as alkaloids, contain piperidine derivatives .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of New Isatin Derivatives

    • Piperidine derivatives have been used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .
    • The activities of these new compounds were assessed using in vitro and in silico approaches .
  • Complement System Research

    • The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases . Although the specific role of “3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride” in this research is not mentioned, it’s possible that it could be used in the development of drugs targeting the complement system .
  • Organic Synthesis

    • “3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride” is a compound useful in organic synthesis . It could potentially be used as a building block in the synthesis of various organic compounds .
  • Pharmacological Applications

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone

    • Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
    • The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRKCNCUWGKDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640208
Record name 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride

CAS RN

7596-82-9
Record name NSC19496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(piperidin-1-yl)methyl]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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